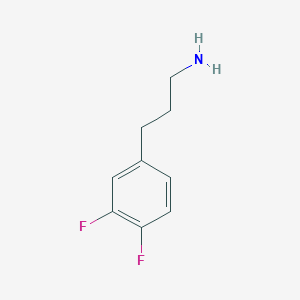

3,4-Difluoro-benzenepropanamine

CAS No.:

Cat. No.: VC4052625

Molecular Formula: C9H11F2N

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F2N |

|---|---|

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | 3-(3,4-difluorophenyl)propan-1-amine |

| Standard InChI | InChI=1S/C9H11F2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 |

| Standard InChI Key | RBTIRWQSMUPRAH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CCCN)F)F |

| Canonical SMILES | C1=CC(=C(C=C1CCCN)F)F |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The molecular structure of 3,4-difluoro-benzenepropanamine features a benzene ring with fluorine atoms at the 3 and 4 positions and a three-carbon amine chain (Table 1). Quantum mechanical calculations suggest that the electron-withdrawing fluorine atoms induce a dipole moment, stabilizing the aromatic system and influencing reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁F₂N | |

| Molecular Weight | 171.19 g/mol | |

| Boiling Point | 76–80°C (11 mmHg) | |

| Density | 1.437 g/mL at 25°C | |

| Refractive Index | 1.509 (20°C) | |

| LogP | 1.92 (predicted) |

Spectroscopic Data

-

NMR: The ¹H NMR spectrum (CDCl₃) exhibits signals at δ 2.65 (t, 2H, CH₂NH₂), δ 1.75 (m, 2H, CH₂CH₂), and δ 7.15–7.45 (m, 3H, aromatic) .

Synthetic Methodologies

Catalytic Coupling and Reduction

A patented two-step synthesis (CN107628956A) involves:

-

Decarboxylative Coupling: o-Nitrobenzoic acid reacts with 3,4-difluorobromobenzene in the presence of Pd(acac)₂ and CuI catalysts under N-methylpyrrolidone (NMP) at 190°C, yielding 3,4-difluoro-2'-nitrobiphenyl .

-

Catalytic Hydrogenation: The nitro intermediate is reduced using H₂/Pd/C in ethanol at 50°C, achieving a 92% yield of the target amine .

Reaction Scheme:

Alternative Routes

-

Azide Reduction: Hydrogenation of 3-(3,4-difluorophenyl)propyl azide with Raney nickel in methanol produces the amine in 98% yield .

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3,4-difluoroiodobenzene with propanamine derivatives .

Applications in Pharmaceutical Chemistry

Building Block for Bioactive Molecules

-

Antimicrobial Agents: Analogous difluorophenylpropanamines exhibit MIC values of 0.02–0.21 µg/mL against Candida albicans, comparable to fluconazole.

-

Kinase Inhibitors: Fluorinated amines are precursors for JNK3 inhibitors, leveraging halogen bonding (XB) with the P-loop .

-

PET Tracers: Fluorine-18 derivatives are explored for imaging synaptic vesicle glycoproteins (e.g., [¹⁸F]padsevonil) .

Table 2: Biological Activity of Selected Derivatives

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume